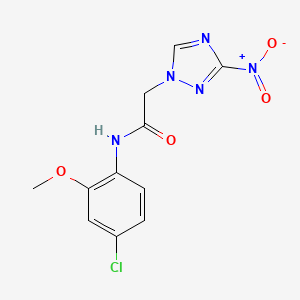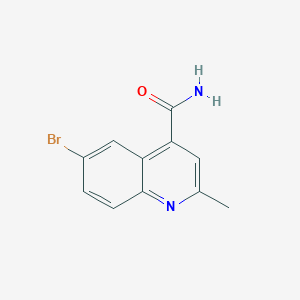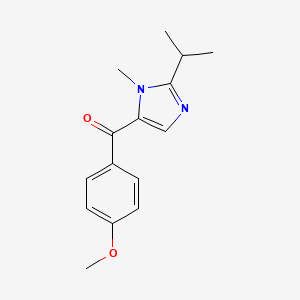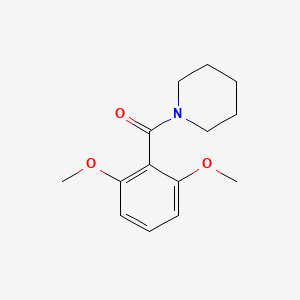
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide, also known as BMD-315, is a chemical compound that has been studied for its potential therapeutic applications.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide appears to exert its anti-cancer effects by inhibiting the activity of a protein known as heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of many proteins that are important for cancer cell growth and survival. By inhibiting HSP90, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide disrupts these processes and leads to cancer cell death. N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide may also have anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and analgesic effects, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide has been shown to inhibit the activity of several other proteins involved in cancer cell growth and survival, including AKT and ERK. N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide also appears to have antioxidant effects and may protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide has several advantages for lab experiments. It is relatively easy to synthesize in large quantities and is stable under a range of conditions. N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide has also been shown to be effective at low concentrations, which reduces the amount of compound needed for experiments. However, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide. One area of interest is the development of more water-soluble derivatives of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide, which would make it easier to use in certain assays. Another area of interest is the study of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide in combination with other anti-cancer agents, which may enhance its effectiveness. Additionally, further studies are needed to determine the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide in vivo, which will be critical for its potential therapeutic applications.
Synthesemethoden
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 2-(4-chloro-2-methylphenoxy)acetic acid with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base. The resulting product is then treated with methylamine to yield N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide. This synthesis method has been optimized to produce high yields of pure N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide has also been studied for its potential anti-inflammatory and analgesic effects.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-11-6-13(18)3-5-14(11)21-9-17(20)19-8-12-2-4-15-16(7-12)23-10-22-15/h2-7H,8-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKULOCUMTKDCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,5-dioxo-1-imidazolidinyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]acetamide](/img/structure/B5689793.png)
![1-{2-[3-pyridin-4-yl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one](/img/structure/B5689799.png)

![(4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5689815.png)

![1-{[1-(1,3-benzodioxol-5-yl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}piperidin-2-one](/img/structure/B5689835.png)

![2-{[(4-benzyl-1-piperazinyl)imino]methyl}-6-ethoxyphenol](/img/structure/B5689865.png)
![N,N-dimethyl-2-(2-{1-[(1-methylpiperidin-3-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5689866.png)
![N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine](/img/structure/B5689870.png)
![2-[(4-bromo-2,3,5,6-tetramethylbenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5689884.png)

![(4,5-dimethoxy-2-nitrobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5689904.png)
